molecular formula C19H21NO B1441836 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL CAS No. 1263296-81-6

2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL

Cat. No. B1441836
CAS RN: 1263296-81-6
M. Wt: 279.4 g/mol
InChI Key: JMBMIGJCORKXEN-UHFFFAOYSA-N
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Description

2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.38 . The IUPAC name for this compound is 2-benzhydryl-2-azaspiro[3.3]heptan-5-ol .


Molecular Structure Analysis

The InChI code for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL is 1S/C19H21NO/c21-17-11-12-19(17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL is explored for its potential therapeutic properties. Its structural complexity allows for interaction with various biological targets, which could lead to the development of new medications. Researchers are particularly interested in its ability to modulate receptors and enzymes within the central nervous system, which could have implications for treating neurological disorders .

Pharmacology

Pharmacologically, this compound is being studied for its pharmacokinetics and pharmacodynamics. It may serve as a lead compound in drug design, where modifications to its structure could improve its efficacy, reduce side effects, and enhance its metabolic stability. Its potential as a prodrug is also under investigation, where it could be metabolized into an active pharmacological agent within the body .

Biochemistry

Biochemically, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL is used as a tool to understand molecular interactions, particularly in the study of ligand-receptor binding. It helps in elucidating the structure-activity relationship (SAR) of bioactive molecules, contributing to the understanding of how molecular changes affect biological function .

Organic Chemistry

In organic chemistry, this compound is of interest due to its spirocyclic structure, which presents challenges and opportunities in synthetic chemistry. It’s used to develop new synthetic methodologies and as a substrate in catalysis research. The compound’s stereochemistry is also a point of study, with implications for chiral synthesis and enantioselective reactions .

Analytical Chemistry

Analytical chemists utilize 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL as a standard or reference compound in chromatography and mass spectrometry. It aids in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing .

Materials Science

In materials science, the compound’s unique structure is investigated for its potential use in creating novel materials. Its properties could be harnessed in the development of organic semiconductors, optoelectronic devices, and as a building block for supramolecular assemblies that have specific functions .

Environmental Science

Environmental scientists are interested in the compound’s degradation products and their environmental fate. Studies focus on its potential biodegradability and the search for microbial species that can metabolize it. This is important for assessing the environmental impact of new chemicals before they are widely used .

Chemical Synthesis

Lastly, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL serves as a key intermediate in the synthesis of complex organic molecules. Its incorporation into larger structures is valuable for the creation of diverse chemical libraries used in drug discovery and material science applications .

Safety and Hazards

The safety information for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-benzhydryl-2-azaspiro[3.3]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-17-11-12-19(17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBMIGJCORKXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716712
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263296-81-6
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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